molecular formula C12H7Cl2NO4 B8691523 4-Carboxy-5,7-dichloro-2-methoxycarbonylquinoline

4-Carboxy-5,7-dichloro-2-methoxycarbonylquinoline

Cat. No.: B8691523
M. Wt: 300.09 g/mol
InChI Key: UNOKDDZWRYFHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-5,7-dichloro-2-methoxycarbonylquinoline is a useful research compound. Its molecular formula is C12H7Cl2NO4 and its molecular weight is 300.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2NO4

Molecular Weight

300.09 g/mol

IUPAC Name

5,7-dichloro-2-methoxycarbonylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H7Cl2NO4/c1-19-12(18)9-4-6(11(16)17)10-7(14)2-5(13)3-8(10)15-9/h2-4H,1H3,(H,16,17)

InChI Key

UNOKDDZWRYFHRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)C(=O)O)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dicarboxy-5,7-dichloroquinoline was added to methanol (presaturated with dry hydrogen chloride) (500 ml) and the solution left at room temperature for 1 h. After this time the volume of solvent was reduced to approximately 100 ml and the white solid that precipitated was collected by filtration and dried in a vacuum oven at 100° C. (20 mm Hg) for 2 h to give the title compound (18.5 g, m.p. 260°-262° C.); δ (250 MHz, DMSO) 3.98 (3H, s, CH3), 8.11 (1H, s, 3-H), 8.15 (1H, d, J=2.1 Hz, 6-H or 8-H), 8.36 (1H, d, J=2.1 Hz, 6-H or 8-H); m/e 299 (M+) 241 (100%, M-CO2CH3 +H); Found: C, 47.58; H, 2.42; N, 4.62. C12H7Cl2NO4. 0.2 H2O requires C, 47.46; H, 2.46; N, 4.61%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.